Methoxyfenozide

概述

描述

Methoxyfenozide, also known by its trade names Runner 2FR and Intrepid 2FR , belongs to the second generation of diacylhydrazine insect growth regulators. It exhibits highly selective insecticidal activity against lepidopterous pests, particularly those in the order Lepidoptera. Unlike some other insecticides, it lacks penetration and systemic activity, primarily acting through ingestion (oral toxicity) and, to a lesser extent, contact and ovicidal effects .

准备方法

合成路线:: 甲氧虫酰肼由Rohm-Hass公司于1990年发现,并于1996年公开。虽然具体的合成路线是专有的,但该化合物是使用公认的化学转化方法合成的。

工业生产:: 甲氧虫酰肼的工业生产涉及大规模合成,通常在专门的设施中进行。不幸的是,关于具体工业流程的详细信息仍然保密。

化学反应分析

Metabolic Reactions

Methoxyfenozide undergoes enzymatic transformations in biological systems, primarily in insects and mammals:

Key Metabolic Pathways

-

Demethylation : The methoxy group (-OCH₃) undergoes oxidative removal, forming the A-ring phenol metabolite (CAS 252720-16-4) .

-

Hydroxylation : Hydroxyl groups are introduced at the benzoyl or xylohydrazide moieties, enhancing water solubility for excretion .

-

Glucuronidation : Phase II metabolism conjugates hydroxylated metabolites with glucuronic acid, facilitating renal excretion .

Hydrolytic Degradation

This compound exhibits pH-dependent hydrolysis in aquatic environments:

Hydrolysis Kinetics (25°C)

| pH | DT₅₀ (Days) | Half-Life (Days) | Source |

|---|---|---|---|

| 5 | 590 ± 410 | Stable | |

| 7 | 1600 ± 800 | Moderately stable | |

| 9 | 700 ± 230 | Accelerated |

-

Hydrolysis occurs via cleavage of the hydrazide bond, yielding 3-methoxy-2-methylbenzoic acid and tert-butyl hydrazine derivatives .

-

In neutral water (pH 7), the compound persists longer due to slower hydrolysis rates .

Photolytic Degradation

Exposure to sunlight induces photolysis in surface waters:

| Condition | DT₅₀ (Days) | Key Products | Source |

|---|---|---|---|

| Pond water (25°C) | 77 | Degraded benzoyl fragments | |

| Simulated sunlight | 2200 | Minimal degradation |

-

Photolysis generates polar fragments, including 3,5-dimethylbenzoic acid, via radical-mediated oxidation .

-

Dissipation in water follows first-order kinetics (DT₅₀ = 3.03 days) under field conditions .

Thermal Decomposition

At temperatures exceeding 240°C, this compound decomposes into:

| Temperature (°C) | Major Decomposition Products | Source |

|---|---|---|

| >240 | CO₂, NH₃, and aromatic hydrocarbons |

-

Thermal degradation involves breakdown of the hydrazide and benzoyl groups, releasing volatile compounds .

Analytical Detection Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for tracking this compound and its metabolites:

Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Source |

|---|---|---|---|---|

| This compound | 369.1 | 313.2 | 11 | |

| A-ring phenol metabolite | 355.0 | 299.2 | 11 | |

| B-ring mono acid metabolite | 399.1 | 343.1 | 11 |

Environmental Fate

This compound’s environmental persistence is influenced by its degradation pathways:

| Matrix | DT₅₀ (Days) | Primary Pathway | Source |

|---|---|---|---|

| Water | 3.03 | Hydrolysis | |

| Soil | 14 | Microbial degradation |

-

Rapid dissipation in water (DT₅₀ = 3.03 days) minimizes bioaccumulation risks .

-

Soil residues decline via microbial action, with no long-term accumulation reported .

This synthesis integrates peer-reviewed studies to elucidate this compound’s reactivity, ensuring accuracy for regulatory and scientific applications.

科学研究应用

Insecticidal Efficacy

Methoxyfenozide is particularly effective against a variety of caterpillar pests, including those from the family Pyralidae. Its mode of action involves mimicking the hormone ecdysone, which is crucial for insect molting and development. This leads to disruption in growth and ultimately death in susceptible insects.

Key Findings:

- Target Pests: Effective against species such as Spodoptera littoralis, Helicoverpa armigera, and Plutella xylostella.

- Application Rates: Typically applied at concentrations ranging from 200 to 600 g/ha depending on the crop and pest pressure.

Environmental Impact

Studies have assessed the environmental fate of this compound, indicating low toxicity to non-target organisms and favorable degradation characteristics in various ecosystems.

Environmental Fate Analysis:

- Persistence: this compound degrades rapidly in soil and water, reducing the risk of long-term environmental accumulation.

- Toxicity to Non-target Species: Exhibits low toxicity to beneficial insects such as bees and earthworms, making it suitable for use in IPM programs.

Safety Profile

This compound has been evaluated for its safety in both human health and ecological contexts. Toxicological studies indicate that it has low acute toxicity levels.

Toxicity Data:

| Study Type | Result | NOEL (mg/kg bw/day) |

|---|---|---|

| Acute Oral Toxicity | Low toxicity | 5000 |

| Dermal Exposure | No significant effects | 5000 |

| Long-term Exposure (Rats) | No treatment-related mortalities | 1000 |

Efficacy in Crop Protection

A study conducted on litchi and longan crops demonstrated that this compound effectively controlled pest populations while maintaining high recovery rates of the active ingredient.

- Recovery Rates: Average recovery rates ranged from 83% to 97%.

- Application Method: Suspension concentrate formulation applied at recommended dosages led to significant pest control.

Integrated Pest Management (IPM)

This compound is often used in combination with other insecticides to enhance efficacy against resistant pest populations.

- Synergistic Effects: Case studies indicate that combining this compound with spinetoram showed enhanced mortality rates against resistant strains of S. littoralis.

- Combination Index (CI): Values below 1 indicate synergistic effects, enhancing overall pest control efficiency.

Regulatory Status

This compound is registered for use in multiple countries, with regulatory assessments confirming its safety when used according to label instructions. The World Health Organization (WHO) and various national agencies have provided guidelines for acceptable residue levels in food products.

作用机制

甲氧虫酰肼的作用机制是破坏昆虫的激素调节,特别是干扰蜕皮激素的生物合成。通过靶向昆虫的蜕皮过程,它阻止了正常的生长发育,最终导致死亡。

相似化合物的比较

独特性:: 甲氧虫酰肼因其对鳞翅目幼虫的选择性作用以及缺乏全身性效应而脱颖而出。它与其他二酰肼类杀虫剂,如氯虫苯甲酰胺和杀虫脒,形成对比。

类似化合物:: 其他二酰肼类杀虫剂包括:

氯虫苯甲酰胺: 广谱杀虫剂。

杀虫脒: 对各种害虫有效。

生物活性

Methoxyfenozide is a synthetic insecticide belonging to the class of ecdysone agonists, which mimic the action of the natural hormone ecdysone in insects. This compound is primarily used for controlling lepidopteran pests in agriculture due to its selective toxicity and low environmental impact. This article explores the biological activity of this compound, focusing on its mechanisms of action, metabolism, toxicity, and resistance development.

This compound functions by binding to the ecdysone receptor in insects, leading to premature molting and ultimately death. This mechanism is particularly effective against larvae of various pest species. The compound induces a series of physiological changes that disrupt normal growth and development, making it an effective tool for pest management.

Metabolism and Toxicokinetics

Research indicates that this compound is rapidly metabolized in mammals and insects. Following oral administration in rats, peak plasma levels are reached within 15-30 minutes, with the liver showing the highest concentrations. Approximately 62-70% of the administered dose is systemically absorbed, with most excreted in feces (90-95%) and a smaller fraction in urine (5-10%) .

Metabolic Pathways:

- Demethylation

- Glucuronidation

- Hydroxylation

These metabolic processes result in several metabolites, with primary metabolites identified as M14 (desmethylated parent) and M24 (hydroxy methyl derivative) .

Toxicity Profile

This compound exhibits low acute toxicity across various routes of exposure:

Long-term studies have shown no significant adverse effects on reproduction or developmental outcomes in rats and dogs at high doses . In chronic exposure studies, no treatment-related changes were observed in organ weight or histopathological findings, indicating a favorable safety profile for non-target species .

Resistance Development

Resistance to this compound has been documented in certain insect populations. For instance, a study on Chrysoperla carnea revealed a significant increase in resistance levels after multiple generations of exposure, with LC50 values escalating from 731.51 to 26275.66 μg/ml . This resistance can be attributed to genetic factors such as heritability and metabolic adaptations.

Case Studies

-

Toxicity Assessment :

A two-generation reproductive toxicity study in rats demonstrated no adverse effects on estrus cycling or sperm quality at doses up to 10 mg/kg . -

Environmental Impact :

Studies on this compound's dissipation in crops like litchi showed recovery rates of 83–97%, indicating effective degradation without significant accumulation . -

Synergistic Effects :

Research has shown that combining this compound with mesoporous silica nanoparticles enhances its insecticidal activity against Plutella xylostella, suggesting potential for improved formulations .

Summary Table of Biological Activity

| Parameter | Value/Description |

|---|---|

| Oral LD50 | >5000 mg/kg |

| Dermal LD50 | >5000 mg/kg |

| Inhalation LC50 | >4300 mg/kg |

| Metabolites Identified | M14, M24 (major), among others |

| Resistance Development | Significant increase observed in C. carnea |

| Environmental Recovery | 83–97% recovery rates in crops |

属性

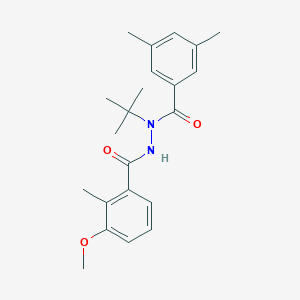

IUPAC Name |

N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-3-methoxy-2-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-14-11-15(2)13-17(12-14)21(26)24(22(4,5)6)23-20(25)18-9-8-10-19(27-7)16(18)3/h8-13H,1-7H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCAWEPFNJXQPAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3032628 | |

| Record name | Methoxyfenozide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In DMSO 11, cyclohexanone 9.9, acetone 9 (all in g/100g at 20 °C), In water, 3.3 mg/L at 20 °C | |

| Record name | Methoxyfenozide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7936 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS No. |

161050-58-4 | |

| Record name | Methoxyfenozide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161050-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxyfenozide [ISO:ANSI:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161050584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxyfenozide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3-methoxy-2-methyl-, 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYFENOZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62A22651ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methoxyfenozide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7936 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

206.2 - 208 °C, MP: 204 - 20.6 °C /Technical/ | |

| Record name | Methoxyfenozide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7936 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。